Ethyl Thiamine
Overview
Description
Thiamine, also known as Vitamin B1, is a water-soluble vitamin that plays a pivotal role in the metabolism of glucose, proteins, and lipids in the human body . It is an essential micronutrient, meaning that it cannot be synthesized by the body and must be obtained through dietary sources or supplements . Structurally, Thiamine is composed of a thiazole ring and an aminopyrimidine ring, connected by a methylene bridge .
Synthesis Analysis
Thiamine diphosphate (ThDP), an enzyme cofactor important in the metabolism of carbohydrates, amino acids, and other organic molecules, is synthesized de novo by certain bacteria, archaea, yeast, fungi, plants, and protozoans . In humans, Thiamine is absorbed through the small intestine, where it is hydrolyzed into its free form by the enzyme phosphatase .
Molecular Structure Analysis
Thiamine consists of a thiazole/thiazolium ring [5- (2-hydroxyethyl)-4-methylthiazole, THZ] linked by a methylene bridge to an aminopyrimidine ring (2-methyl-4-amino-5-hydroxymethylpyrimidine, HMP) .
Chemical Reactions Analysis
Thiamine is susceptible to degradation due to heat, light, alkaline pH, and sulfites . The degradation kinetics of thiamine have been studied, and it was found that Thiamine was significantly more stable in pH 3 than in pH 6 solutions .
Physical And Chemical Properties Analysis
Thiamine is a water-soluble vitamin . It is soluble in water, methanol, and glycerol, but practically insoluble in less polar organic solvents .
Scientific Research Applications
Thiamine's Role in Metabolic Processes
Ethyl thiamine, a derivative of thiamine (vitamin B1), plays a crucial role in various metabolic processes. It acts as a cofactor for several enzymes, notably in energy metabolism. Thiamine deficiency, commonly known as beriberi, has both clinical and subclinical manifestations. Reliable biomarkers of thiamine status, like erythrocyte transketolase activity, are essential for assessing thiamine levels in the body. This is significant in understanding the role of ethyl thiamine in metabolic processes and energy production (Jones et al., 2020).
Enzymatic Hydrolysis and Metabolism
Ethyl thiamine's impact on enzymatic hydrolysis, specifically in relation to thiamine, is noteworthy. Studies involving compounds like O,S-diacetyl thiamine indicate the importance of thiamine derivatives in enzymatic reactions and metabolism. This includes the hydrolysis of lower thioesters and the understanding of how ethyl thiamine might behave under similar conditions (Suzuoki-Ziró & Suzuoki-Tuneko, 1954).
Thiamine Deficiency in HIV-Positive Patients
Research demonstrates that thiamine deficiency, including deficiencies of its derivatives like ethyl thiamine, is more common in HIV-positive patients than previously believed. The study underscores the importance of thiamine in the health of such patients, potentially influencing the research applications of ethyl thiamine in similar scenarios (Müri et al., 1999).
Thiamine and Gadolinium Nanoparticles in Cancer Therapy
Thiamine-coated gadolinium nanoparticles show promise in targeting cancer cells that express thiamine transporters. This application opens up potential avenues for the use of ethyl thiamine in similar nanoparticle-based therapies, particularly in targeting specific types of cancer cells (Oyewumi et al., 2003).
Role in Systemic Acquired Resistance in Plants
Thiamine, including its derivatives, is vital in plant biology, especially in inducing systemic acquired resistance (SAR) against various pathogens. This aspect can influence agricultural practices and the development of disease-resistant crops. The application of ethyl thiamine in similar contexts could be beneficial for enhancing plant immunity and resistance (Ahn et al., 2005).
properties
IUPAC Name |
2-[3-[(4-amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N4OS.ClH/c1-3-12-15-6-10(13(14)16-12)7-17-8-19-11(4-5-18)9(17)2;/h6,8,18H,3-5,7H2,1-2H3,(H2,14,15,16);1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIUCXXQCMUBCW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=N1)N)C[N+]2=CSC(=C2C)CCO.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747774 | |
Record name | 3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Thiamine | |
CAS RN |
3505-34-8 | |
Record name | 3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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